molecular formula C8H6F13O4P B142134 Perfluorooctyl phosphate CAS No. 57678-01-0

Perfluorooctyl phosphate

Cat. No.: B142134
CAS No.: 57678-01-0
M. Wt: 444.08 g/mol
InChI Key: FZTRDYSPWWJCOF-UHFFFAOYSA-N
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Description

Perfluorooctyl phosphate is a monoalkyl phosphate compound characterized by the substitution of the hydroxyl hydrogen in 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol with a phosphate group. This compound is part of the broader class of per- and polyfluoroalkyl substances, known for their unique chemical properties and environmental persistence .

Mechanism of Action

Target of Action

Perfluorooctyl phosphate (PFOP) is a type of per- and polyfluoroalkyl substance (PFAS). PFASs have been identified as endocrine-disrupting chemicals . Experimental models and epidemiologic studies suggest that PFAS exposures target the ovary and represent major risks for women’s health . A study has established protein tyrosine phosphatase SHP-2 as a new cellular target of PFAS .

Mode of Action

PFASs, including PFOP, interfere with normal reproductive function and hormonal signaling . They can diminish ovarian reserve and reduce endogenous hormone synthesis through various mechanisms. These include activating peroxisome proliferator-activated receptors, disrupting gap junction intercellular communication between oocyte and granulosa cells, inducing thyroid hormone deficiency, antagonizing ovarian enzyme activities involved in ovarian steroidogenesis, or inhibiting kisspeptin signaling in the hypothalamus .

Biochemical Pathways

The potential mechanisms of PFASs include activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, disruption of intercellular communication between oocytes and granulosa cells, and induction of oxidative stress . PFASs could diminish ovarian reserve and reduce endogenous hormone synthesis through these pathways .

Pharmacokinetics

Pfass, in general, are known for their high chemical and thermal stability, which makes them persistent in the environment . They can dissolve a significant amount of oxygen, which is of special interest for current investigations .

Result of Action

The result of PFOP’s action is primarily seen in its endocrine-disrupting effects. Numerous epidemiologic studies have identified associations of higher PFAS exposure with later menarche, irregular menstrual cycles, longer cycle length, earlier age of menopause, and reduced levels of estrogens and androgens . Adverse effects of PFAS on ovarian folliculogenesis and steroidogenesis have been confirmed in experimental models .

Action Environment

PFASs are ubiquitous and persistent in the environment and in humans . They are found widespread in drinking water, foods, food packaging materials, and other consumer products . Environmental factors such as the presence of these substances in various media can influence the compound’s action, efficacy, and stability. More research is warranted to understand the influence of environmental factors on the action of PFOP .

Biochemical Analysis

Biochemical Properties

Perfluorooctyl phosphate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and inflammation . The compound can also bind to serum albumin, a major protein in the blood, affecting its transport and distribution in the body . These interactions highlight the potential of this compound to influence metabolic processes and cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, particularly those involving PPARs, leading to altered gene expression and metabolic changes . The compound has also been found to induce oxidative stress and mitochondrial dysfunction, which can impair cellular metabolism and energy production . Additionally, this compound can interfere with cell-cell communication by inhibiting gap junctions, affecting tissue homeostasis and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can activate or inhibit enzymes involved in lipid metabolism, such as acyl-CoA oxidase and carnitine palmitoyltransferase . It also affects the expression of genes regulated by PPARs, leading to changes in lipid synthesis, storage, and breakdown . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential for degradation. Studies have shown that the compound can persist in biological systems for extended periods, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative oxidative stress, mitochondrial dysfunction, and altered gene expression . These findings underscore the importance of monitoring the temporal effects of the compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in gene expression and metabolic processes without overt toxicity . At higher doses, this compound can induce significant toxic effects, including liver damage, endocrine disruption, and developmental toxicity . These dose-dependent effects highlight the need for careful consideration of exposure levels in risk assessments and regulatory decisions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can interact with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, influencing the breakdown and synthesis of fatty acids . The compound can also affect the levels of metabolites involved in energy production and storage, such as triglycerides and cholesterol . These interactions suggest that this compound can significantly impact metabolic flux and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its transport in the bloodstream and distribution to various tissues . The compound can also interact with membrane transporters, affecting its uptake and accumulation in specific cell types . These transport and distribution mechanisms are crucial for understanding the bioavailability and potential effects of this compound in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to cellular membranes, where it can interact with membrane-bound enzymes and receptors . It can also accumulate in organelles such as mitochondria, affecting mitochondrial function and energy production . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluorooctyl phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Perfluorooctyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Perfluorooctyl phosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Perfluorooctanoic acid
  • Perfluorooctanesulfonic acid
  • Perfluorodecalin
  • Perfluorooctyl bromide

Comparison: Perfluorooctyl phosphate is unique due to its phosphate group, which imparts distinct chemical reactivity and biological interactions compared to other perfluorinated compounds. While perfluorooctanoic acid and perfluorooctanesulfonic acid are primarily known for their environmental persistence and toxicity, this compound’s applications in industrial and medical fields highlight its versatility. Perfluorodecalin and perfluorooctyl bromide, on the other hand, are more commonly used as oxygen carriers and in medical imaging .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTRDYSPWWJCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P
Record name Perfluorooctyl phosphate
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558000
Record name 6:2 Fluorotelomer phosphate monoester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57678-01-0
Record name Mono[2-(perfluorohexyl)ethyl] phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57678-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6:2 Fluorotelomer phosphate monoester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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